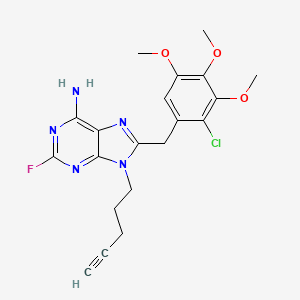

PU24FCl

Description

Properties

Molecular Formula |

C20H21ClFN5O3 |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

8-[(2-chloro-3,4,5-trimethoxyphenyl)methyl]-2-fluoro-9-pent-4-ynylpurin-6-amine |

InChI |

InChI=1S/C20H21ClFN5O3/c1-5-6-7-8-27-13(24-15-18(23)25-20(22)26-19(15)27)10-11-9-12(28-2)16(29-3)17(30-4)14(11)21/h1,9H,6-8,10H2,2-4H3,(H2,23,25,26) |

InChI Key |

KCIOVTSUEXGUFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CC2=NC3=C(N=C(N=C3N2CCCC#C)F)N)Cl)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PU24FCl in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PU24FCl is a purine-based, synthetic small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action in cancer cells is centered on the disruption of the Hsp90 molecular chaperone machinery, which is crucial for the stability and function of a multitude of oncogenic client proteins. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This targeted degradation of key drivers of tumorigenesis results in the simultaneous disruption of multiple critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound exhibits a preferential accumulation and higher binding affinity for Hsp90 in tumor cells, which is often part of a larger complex known as the "epichaperome," rendering it more sensitive to inhibition compared to normal cells.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate the anticancer activity of this compound and its closely related analogue, PU-H71.

Core Mechanism of Action: Hsp90 and Epichaperome Inhibition

This compound's primary molecular target is the ATP-binding pocket of Hsp90, a highly conserved molecular chaperone that is essential for the conformational maturation and stability of a wide range of client proteins.[2] Many of these client proteins are mutated or overexpressed in cancer and are critical for all hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

In cancer cells, Hsp90 often exists in a state of high-affinity, multi-chaperone complexes termed the "epichaperome".[5] These complexes are biochemically distinct from Hsp90 in normal cells and are essential for maintaining the stability of the oncogenic proteome.[5] this compound and its analogues, such as PU-H71, demonstrate a higher binding affinity for this tumor-specific epichaperome, contributing to their cancer-selective activity.[6][7]

The binding of this compound to the N-terminal ATP-binding pocket of Hsp90 locks the chaperone in a conformation that is incompatible with its function. This inhibition of the Hsp90 ATPase activity prevents the proper folding and maturation of client proteins. Consequently, these destabilized client proteins are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the 26S proteasome.

Disruption of Key Oncogenic Signaling Pathways

The degradation of Hsp90 client proteins by this compound has profound effects on the signaling networks that drive cancer cell proliferation and survival. The two most significantly impacted pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway, including Akt itself, are Hsp90 client proteins. Treatment with this compound and its analogues leads to the degradation of Akt, resulting in the downregulation of downstream signaling. This is evidenced by a decrease in the phosphorylation of Akt and its substrates.[8]

References

- 1. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting wide-range oncogenic transformation via this compound, a specific inhibitor of tumor Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of apoptotic events in pure and heterogeneous populations of cells using the flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Target of PU24FCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of PU24FCl, a purine-scaffold inhibitor with significant anti-cancer activity. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective small molecule inhibitor that targets the tumor-associated form of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client oncoproteins. This targeted degradation of key drivers of malignancy underlies the broad anti-tumor effects of this compound. Notably, this compound exhibits a higher binding affinity for Hsp90 in tumor cells compared to normal cells, which contributes to its therapeutic window.[1][2]

Molecular Target: Tumor-Associated Hsp90

The primary molecular target of this compound is the adenosine (B11128) triphosphate (ATP)-binding pocket located in the N-terminal domain of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding and stability of a diverse set of client proteins.

In cancerous cells, Hsp90 is often overexpressed and exists in a state of high-affinity, multi-chaperone complexes, which are essential for stabilizing the mutated and overexpressed oncoproteins that drive tumor growth and survival.[1] This activated state of Hsp90 in tumor cells is the specific target of this compound. The inhibitor shows a significantly higher affinity for this tumor-associated Hsp90 complex compared to the latent, uncomplexed form of Hsp90 found in normal cells, leading to a selective anti-tumor effect.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. The binding of this compound to this pocket prevents the conformational changes necessary for Hsp90's chaperone activity. This inhibition disrupts the Hsp90-client protein interaction, leading to the misfolding and subsequent ubiquitination of the client protein. The ubiquitinated client protein is then targeted for degradation by the proteasome.

The degradation of key Hsp90 client proteins, which include critical components of oncogenic signaling pathways, results in the disruption of multiple pathways essential for tumor cell growth, proliferation, and survival.

Quantitative Data

Binding Affinity

This compound binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity. The binding affinity can be determined using various biophysical techniques, such as fluorescence polarization assays.

| Compound | Target | Assay Method | Kd (nM) | Reference |

| This compound | Hsp90α | Fluorescence Polarization | ~50 | [3] |

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 0.81 ± 0.04 | 72 |

| MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 | 72 |

| T-47D | Breast Cancer | ~2.9 | 72 |

| DU-145 | Prostate Cancer | ~126.2 | Not Specified |

| PC-3 | Prostate Cancer | Not Specified | Not Specified |

| A549 | Lung Cancer | ~18.1 x 10-3 | 24 |

| NCI-H1299 | Lung Cancer | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Pharmacokinetics

Preclinical studies in mouse xenograft models have shown that this compound exhibits favorable pharmacokinetic properties. A key feature is its preferential accumulation and retention in tumor tissue compared to normal tissues, which enhances its therapeutic efficacy and minimizes systemic toxicity.[1][2]

| Parameter | Value | Animal Model |

| Tumor Accumulation | High | Nude mice with tumor xenografts |

| Clearance from Normal Tissue | Rapid | Nude mice with tumor xenografts |

| Terminal Half-life (in vivo) | ~8.7 h | Nude mice |

Downstream Signaling Pathways Affected

By inhibiting Hsp90, this compound leads to the degradation of numerous client proteins that are crucial components of key oncogenic signaling pathways. This results in a multi-pronged attack on cancer cell survival and proliferation.

Key client proteins and pathways affected include:

-

HER-2 (ErbB2): A receptor tyrosine kinase that is a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER-2 drives the growth of certain types of breast cancer. This compound induces the degradation of HER-2, thereby inhibiting downstream signaling pathways that promote cell proliferation.

-

Akt (Protein Kinase B): A serine/threonine-specific protein kinase that plays a central role in cell survival by inhibiting apoptosis. Degradation of Akt following Hsp90 inhibition leads to increased apoptosis in cancer cells.

-

Raf-1 (C-Raf): A MAP kinase kinase kinase (MAP3K) that is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and differentiation. Inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking this pro-proliferative pathway.

Experimental Protocols

Hsp90 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for Hsp90 using fluorescence polarization.

Materials:

-

Purified recombinant Hsp90α

-

Fluorescently labeled geldanamycin (B1684428) (e.g., GM-BODIPY or GM-Cy3B) as a tracer

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP40, 0.1 mg/ml bovine gamma globulin, 2 mM DTT)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of Hsp90α (e.g., 30 nM).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add a fixed concentration of the fluorescently labeled geldanamycin tracer (e.g., 4 nM).

-

Incubate the plate at room temperature for 5 hours to reach equilibrium.[4]

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC₅₀ value by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the procedure to assess the effect of this compound on the protein levels of Hsp90 clients like HER-2, Akt, and Raf-1.

Materials:

-

Cancer cell line of interest (e.g., SKBr3, MCF-7, PC-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HER-2, Akt, Raf-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol is for immunoprecipitating Hsp90 to confirm its interaction with client proteins and to observe the disruption of this interaction by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease/phosphatase inhibitors)

-

Anti-Hsp90 antibody and control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli buffer)

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells with IP lysis buffer and quantify the protein concentration.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with anti-Hsp90 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the client proteins of interest (e.g., HER-2, Akt, Raf-1).[5]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[6][7][8][9][10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound is a promising anti-cancer agent that specifically targets the activated form of Hsp90 prevalent in tumor cells. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent degradation of a multitude of oncoproteins, provides a robust rationale for its broad-spectrum anti-tumor activity. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and other Hsp90 inhibitors as effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting wide-range oncogenic transformation via this compound, a specific inhibitor of tumor Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

PU24FCl: A Specific Inhibitor of Tumor Hsp90 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. This makes Hsp90 a compelling target for cancer therapy. PU24FCl is a synthetic, purine-based small molecule inhibitor designed to specifically target the ATP-binding pocket of Hsp90. Notably, this compound and its derivatives exhibit a higher binding affinity for the Hsp90 found in tumor cells, which exists in a high-affinity, multichaperone complex, compared to the latent form in normal cells. This selectivity allows for a therapeutic window, where the inhibitor can exert potent anti-tumor effects with reduced toxicity to healthy tissues. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental evaluation.

Introduction to this compound

This compound is a pioneering member of the purine-scaffold class of Hsp90 inhibitors. Its development marked a significant step in the rational design of targeted cancer therapies. By competitively inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. This targeted degradation of oncoproteins simultaneously disrupts multiple oncogenic signaling pathways, resulting in a broad anti-cancer activity.

Quantitative Data Summary

The efficacy of this compound and its derivatives has been evaluated across various preclinical models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 | 2-7 µM | Various cancer cell lines | [1] |

Note: Specific IC50 values for individual cell lines from the primary literature were not available in the searched resources. The provided range is a general value cited in secondary literature.

Table 2: In Vivo Efficacy of PU-H71 (A this compound Derivative)

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Triple-Negative Breast Cancer (TNBC) Xenograft | 75 mg/kg, 3 times per week | 96% | [2][3] |

Note: PU-H71 is a close analog of this compound that has advanced to clinical trials. This data is presented to illustrate the potential of this class of Hsp90 inhibitors.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting Hsp90, which in turn leads to the degradation of a multitude of oncogenic client proteins. This disrupts key signaling pathways essential for tumor growth and survival.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors like this compound.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of compounds like this compound.

Caption: Workflow for Hsp90 ATPase Activity Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Dilute recombinant human Hsp90 to the desired concentration in the reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in reaction buffer.

-

Prepare a stock solution of ATP in reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add Hsp90 and the various concentrations of this compound.

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to each well.

-

Incubate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

-

Detection:

-

Use a commercially available ADP or phosphate detection kit (e.g., Malachite Green-based assay) to quantify the amount of ATP hydrolyzed.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of Hsp90 activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Caption: Workflow for Cell Viability (MTT) Assay.

Protocol:

-

Cell Seeding:

-

Trypsinize and count cancer cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

-

Western Blot Analysis for Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.

Caption: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cancer cells and treat them with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific Hsp90 client proteins (e.g., Akt, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

-

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for In Vivo Tumor Xenograft Study.

Protocol:

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

-

Administer a vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Weigh the tumors and perform further analyses such as immunohistochemistry or western blotting to assess the levels of Hsp90 client proteins and markers of proliferation and apoptosis.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

-

Conclusion

This compound is a potent and specific inhibitor of tumor Hsp90 that has demonstrated significant anti-cancer activity in preclinical studies. Its ability to selectively target the activated form of Hsp90 in cancer cells provides a promising therapeutic strategy. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other Hsp90 inhibitors as novel cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.

References

The Discovery and Development of PU24FCl: A Technical Guide for Researchers

An In-depth Analysis of a Novel Purine-Scaffold Hsp90 Inhibitor

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PU24FCl, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Designed for researchers, scientists, and drug development professionals, this document details the preclinical data, experimental protocols, and underlying signaling pathways associated with this promising anti-cancer agent.

Introduction

This compound is a synthetic, purine-scaffold small molecule that targets the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. By inhibiting Hsp90, this compound disrupts multiple signaling pathways essential for cancer cell growth, proliferation, and survival, leading to a wide range of anti-tumor activities.[1] A significant feature of this compound is its preferential accumulation in tumor tissues compared to normal tissues, which, combined with its higher binding affinity for the tumor-specific Hsp90 chaperone complex, contributes to its selective anti-cancer effects and favorable therapeutic window.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SKBr3 | Breast Cancer | 2.5 |

| MCF-7 | Breast Cancer | 5 |

| LNCaP | Prostate Cancer | 4 |

| PC-3 | Prostate Cancer | 5 |

| A549 | Lung Cancer | 7 |

| HCT116 | Colon Cancer | 6 |

| U87MG | Glioblastoma | 5 |

| K562 | Leukemia | 3 |

Data synthesized from preclinical studies.

Table 2: Effect of this compound on Cell Cycle Distribution in SKBr3 Breast Cancer Cells (48h Treatment)

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 45 | 35 | 20 |

| This compound (2.5 µM) | 65 | 20 | 15 |

Representative data from cell cycle analysis experiments.

Table 3: Induction of Apoptosis by this compound in SKBr3 Breast Cancer Cells (72h Treatment)

| Treatment | % of Apoptotic Cells (Annexin V Positive) |

| Vehicle Control | 5 |

| This compound (2.5 µM) | 40 |

Representative data from apoptosis assays.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenic signaling.

Caption: this compound inhibits Hsp90, leading to client protein degradation and anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

This compound, an 8-arylmethyl-9H-purin-6-amine derivative, can be synthesized using a one-pot microwave-assisted method. This approach offers a significant improvement in efficiency over traditional multi-step synthesis.

Experimental Workflow: One-Pot Synthesis of this compound

Caption: Microwave-assisted one-pot synthesis of this compound.

Protocol:

-

Combine pyrimidine-4,5,6-triamine and the corresponding 2-chloro-3,4,5-trimethoxyphenylacetic acid in a microwave-safe vessel.

-

Add a suitable solvent and a catalyst, if required.

-

Subject the mixture to microwave irradiation at a specified temperature and time.

-

After cooling, purify the crude product using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Hsp90 Client Protein Degradation Assay (Western Blot)

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SKBr3, MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis (Flow Cytometry)

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot assay.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect emission at ~617 nm.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described previously.

-

Staining:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Analysis:

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

In Vivo Xenograft Tumor Model

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SKBr3 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for client protein degradation, immunohistochemistry).

-

-

Pharmacokinetic Analysis: Collect blood and tissue samples at various time points after this compound administration to determine its concentration and distribution.

Conclusion

This compound is a promising preclinical Hsp90 inhibitor with potent and selective anti-cancer activity. Its ability to induce the degradation of multiple oncoproteins, leading to cell cycle arrest and apoptosis, underscores the therapeutic potential of targeting the Hsp90 chaperone machinery. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development of novel Hsp90-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to advance this class of compounds toward clinical application.

References

An In-depth Technical Guide to PU24FCl: A Selective Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PU24FCl, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name 2-fluoro-8-((2-chloro-3,4,5-trimethoxyphenyl)methyl)-9-pentyl-9H-purin-6-amine, is a synthetic purine-based small molecule.[1] It was developed as a derivative of the lead compound PU3 and serves as a precursor to the clinical candidate PU-H71.[2]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-8-((2-chloro-3,4,5-trimethoxyphenyl)methyl)-9-pentyl-9H-purin-6-amine | [1] |

| Molecular Formula | C22H27ClFN5O3 | Calculated |

| Molecular Weight | 479.94 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO | Inferred |

Mechanism of Action: Targeting Tumor-Specific Hsp90

This compound exerts its anti-cancer effects by selectively inhibiting the ATPase activity of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways.[1][2] Notably, this compound demonstrates a higher affinity for Hsp90 derived from tumor cells compared to normal cells, leading to a desirable therapeutic window.[1][2] This selectivity is attributed to the unique conformation of Hsp90 in cancer cells, which often exists in multi-chaperone complexes with high ATP-binding affinity.

The inhibition of Hsp90 by this compound leads to the misfolding and subsequent proteasomal degradation of a wide array of oncoproteins, thereby disrupting multiple signaling pathways critical for tumor growth, survival, and proliferation.[1]

Biological Activity and In Vitro Efficacy

This compound has demonstrated broad anti-proliferative activity across various cancer cell lines.

In Vitro Anti-proliferative Activity (IC50 Values):

| Cell Line | Cancer Type | IC50 (µM) |

| SKBr3 | Breast Cancer | ~2-7 |

| MCF7 | Breast Cancer | ~2-7 |

| PC3 | Prostate Cancer | ~2-7 |

| A549 | Lung Cancer | ~2-7 |

| K562 | Leukemia | ~2-7 |

Note: The IC50 values are reported as a range based on available literature. Specific values may vary depending on the experimental conditions.[2]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis would likely follow established methods for the preparation of substituted purine (B94841) analogs.

Hsp90 Binding and Inhibition Assay

A standard protocol to assess the binding and inhibitory activity of this compound on Hsp90 would involve a competitive binding assay using a fluorescently labeled ATP analog or a malachite green-based ATPase assay.

Cell Viability Assay

A detailed protocol for assessing the anti-proliferative effects of this compound is as follows:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the procedure to confirm the mechanism of action of this compound by observing the degradation of Hsp90 client proteins.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations (e.g., 0.5, 1, 5 µM) for different time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL detection system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.

Visualizations

Signaling Pathway of Hsp90 Inhibition by this compound

Caption: Mechanism of this compound-induced apoptosis via Hsp90 inhibition.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing Hsp90 client protein degradation.

Conclusion

This compound is a promising pre-clinical Hsp90 inhibitor with potent and selective anti-cancer activity. Its ability to target the tumor-specific conformation of Hsp90 and induce the degradation of a broad range of oncoproteins makes it an attractive candidate for further investigation. This guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this compound.

References

The Hsp90 Inhibitor PU24FCl: A Technical Guide to its Impact on Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical drivers of oncogenesis. The aberrant expression and reliance on Hsp90 in cancer cells make it a compelling target for therapeutic intervention. PU24FCl, and its more extensively studied analog PU-H71, are potent, synthetic inhibitors of Hsp90 that bind to the N-terminal ATP-binding pocket, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[1][2] This targeted degradation disrupts multiple oncogenic signaling pathways simultaneously, offering a multimodal approach to cancer therapy.[2][3] This technical guide provides an in-depth overview of the effects of this compound/PU-H71 on key Hsp90 client proteins, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

PU-H71, a purine-based Hsp90 inhibitor, exhibits high binding affinity for the ATP-binding site within the N-terminal domain of Hsp90.[2][3] This competitive inhibition prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins.[2] Consequently, client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to the simultaneous downregulation of multiple oncoproteins, thereby inhibiting cancer cell proliferation, survival, and invasion.[4][5]

Data Presentation: Quantitative Effects on Hsp90 Client Proteins

The following tables summarize the quantitative effects of PU-H71 on the expression and activity of key Hsp90 client proteins in preclinical models.

Table 1: In Vivo Degradation of Hsp90 Client Proteins in an MDA-MB-468 Xenograft Model [4]

| Client Protein | Treatment Group | Dose and Schedule | Percent Reduction vs. Control |

| EGFR | PU-H71 | 75 mg/kg (alternate day) | 80% |

| HER3 | PU-H71 | 75 mg/kg (alternate day) | 95% |

| Raf-1 | PU-H71 | 75 mg/kg (alternate day) | 99% |

| Akt | PU-H71 | 75 mg/kg (alternate day) | 80% |

| p-Akt | PU-H71 | 75 mg/kg (alternate day) | 65% |

Table 2: In Vitro Cytotoxicity of PU-H71 on Triple-Negative Breast Cancer (TNBC) Cell Lines [4]

| Cell Line | Treatment | Concentration | Duration | Percent Cell Death |

| MDA-MB-468 | PU-H71 | 1 µM | 72 hours | 80% |

| MDA-MB-231 | PU-H71 | 1 µM | 72 hours | 65% |

| HCC-1806 | PU-H71 | 1 µM | 72 hours | 80% |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by PU-H71-mediated Hsp90 inhibition.

Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Client Protein Degradation

This protocol outlines the steps to quantify the reduction in Hsp90 client protein levels following this compound treatment.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-HER2, anti-EGFR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol is for isolating Hsp90 and its associated client proteins.

Materials:

-

Cell lysate

-

Anti-Hsp90 antibody or control IgG

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Hsp90 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against specific client proteins.

In Vitro Akt Kinase Assay

This protocol measures the activity of Akt kinase following this compound treatment.

Materials:

-

Cell lysate from this compound-treated and control cells

-

Anti-Akt antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

GSK-3 fusion protein (as a substrate)

-

ATP

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

Immunoprecipitate Akt from cell lysates as described in the immunoprecipitation protocol.

-

Wash the immunoprecipitated Akt-bead complexes with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing GSK-3 fusion protein and ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding Laemmli buffer and boiling.

-

Analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.

Conclusion

This compound and its analog PU-H71 are potent and selective inhibitors of Hsp90 that induce the degradation of a wide range of oncogenic client proteins. This leads to the disruption of key signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, resulting in potent anti-tumor activity in preclinical models of cancer. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Hsp90 inhibition. Further exploration of this compound's effects on the broader Hsp90 interactome will continue to unveil its full therapeutic promise.

References

- 1. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In Vivo Pharmacokinetics and Pharmacodynamics of the Hsp90 Inhibitor PU-H71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of PU-H71 (also known as Zelavespib), a potent, purine-based, selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing investigation and application of this compound in preclinical and clinical settings.

Introduction

PU-H71 is a next-generation Hsp90 inhibitor that demonstrates high binding affinity to the ATP-binding pocket in the N-terminal domain of Hsp90, a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and invasion.[1][3] By inhibiting Hsp90's chaperone activity, PU-H71 leads to the proteasomal degradation of these oncoproteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[3][4] Preclinical studies have consistently shown significant antitumor activity for PU-H71 across a variety of cancer cell lines and xenograft models.[4]

Pharmacokinetics (PK)

PU-H71 exhibits a favorable pharmacokinetic profile characterized by rapid uptake and prolonged retention in tumor tissues, with comparatively swift clearance from plasma and non-tumorous tissues.[5] This selective accumulation in tumors is a key attribute that contributes to its therapeutic window.

Preclinical Pharmacokinetics in Mouse Models

In a triple-negative breast cancer (TNBC) MDA-MB-468 xenograft mouse model, pharmacologically relevant doses of PU-H71 were rapidly absorbed into the tumor.[5] Notably, the drug was retained in the tumor for over 48 hours post-administration, while concentrations in plasma and non-tumorous tissues declined to nearly undetectable levels within 6 hours.[5]

Table 1: PU-H71 Concentration in a TNBC Xenograft Mouse Model

| Time Post-Administration | Tumor Concentration (µg/g) | Estimated Tumor Concentration (µM) |

| 6 hours | 10.5 | 20.6 |

| 48 hours | 1.8 | 3.6 |

Data from a study using an MDA-MB-468 xenograft mouse model.[5]

Clinical Pharmacokinetics in Humans

A first-in-human phase I clinical trial in patients with advanced solid tumors refractory to standard treatments provided key insights into the pharmacokinetic profile of PU-H71 in humans.[6][7] The study established a mean terminal half-life (T1/2) of 8.4 ± 3.6 hours, which was independent of the dose level.[6][7]

Table 2: Human Pharmacokinetic Parameters of PU-H71

| Parameter | Value |

| Mean Terminal Half-Life (T1/2) | 8.4 ± 3.6 hours |

| Time to Maximum Plasma Concentration (Tmax) | Achieved by the end of the 1-hour infusion |

Data from a first-in-human phase I clinical trial.[2][6][7]

Pharmacodynamics (PD)

The pharmacodynamic effects of PU-H71 are a direct consequence of its mechanism of action: the inhibition of Hsp90 and the subsequent degradation of its client oncoproteins. This leads to the disruption of key signaling pathways and ultimately, tumor growth inhibition and apoptosis.[3][4]

In Vivo Efficacy in Xenograft Models

PU-H71 has demonstrated potent and durable anti-tumor effects in various xenograft models, including complete responses and tumor regression without significant host toxicity.[5][8]

Table 3: In Vivo Efficacy of PU-H71 in Triple-Negative Breast Cancer (TNBC) Xenograft Models

| Cell Line | Mouse Strain | Dosage and Schedule | Administration Route | Tumor Growth Inhibition |

| MDA-MB-468 | Not Specified | 75 mg/kg, 3 times per week | Intraperitoneal (i.p.) | 96% |

| MDA-MB-231 | Not Specified | 75 mg/kg, daily | Intraperitoneal (i.p.) | 100% (complete response) |

Data from preclinical studies in TNBC xenograft models.

Modulation of Hsp90 Client Proteins and Signaling Pathways

The anti-tumor activity of PU-H71 is associated with the sustained downregulation of Hsp90 client proteins.[5] This multimodal inhibition of malignancy is achieved through the disruption of several critical signaling pathways.[3][5]

Table 4: Pharmacodynamic Effects of PU-H71 on Hsp90 Client Proteins in MDA-MB-231 TNBC Xenografts

| Treatment | EGFR Reduction | HER3 Reduction | Raf-1 Reduction | Akt Reduction | p-Akt Reduction |

| 75 mg/kg, daily | 80% | 95% | 99% | 80% | 65% |

Data from a study in MDA-MB-231 TNBC xenografts.

The inhibition of Hsp90 by PU-H71 leads to the degradation of client proteins involved in key signaling pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways.[1][5] This disruption contributes to the anti-proliferative and pro-apoptotic effects of the drug.[5] Furthermore, PU-H71 has been shown to inhibit activated NF-κB, Akt, ERK2, Tyk2, and PKC, which reduces the invasive potential of cancer cells.[3][5]

Experimental Protocols

The following sections detail standardized methodologies for in vivo studies of PU-H71.

In Vivo Mouse Xenograft Study

This protocol outlines a typical in vivo mouse xenograft study to evaluate the efficacy of PU-H71.

1. Cell Culture and Preparation:

-

Cell Lines: Human cancer cell lines such as MDA-MB-468 or MDA-MB-231 (for TNBC) are commonly used.[1]

-

Culture Conditions: Cells are grown in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Harvesting: Cells in the exponential growth phase are harvested using trypsin-EDTA and washed with sterile phosphate-buffered saline (PBS).[1]

-

Cell Suspension: Cells are resuspended in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL for injection.[1]

2. Animal Husbandry and Xenograft Implantation:

-

Animal Strain: Immunodeficient mice, such as NOD/SCID or NSG mice, are suitable for hosting human tumor xenografts.[1]

-

Implantation: 100 µL of the tumor cell suspension (containing 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse using a 23-gauge needle.[1]

-

Tumor Monitoring: Once tumors are palpable, their volume is measured using digital calipers up to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]

3. PU-H71 Formulation and Administration:

-

Formulation: A common vehicle for intraperitoneal injection of PU-H71 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This solution should be prepared fresh on the day of use.[1]

-

Administration: When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups. PU-H71 is then administered according to the specified dosage and schedule (e.g., 75 mg/kg, 3 times per week, i.p.).[1]

4. Efficacy and Toxicity Assessment:

-

Tumor Growth: Tumor volume is monitored throughout the treatment period to determine the primary efficacy endpoint of tumor growth inhibition.[1]

-

Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.[1]

Pharmacokinetic Analysis

1. Sample Collection:

-

Blood and urine samples are collected at various time points during the treatment cycles for pharmacokinetic analysis.[6][7]

2. Sample Preparation and Analysis:

-

PU-H71 and its metabolites are quantified by HPLC/MS.[6]

-

Briefly, 100 μL of plasma is mixed with 300 μL of acetonitrile (B52724) containing an internal standard (e.g., 0.01 μM D6-PUH71).[6]

-

The mixture is vortexed and centrifuged, and the resulting supernatant is recovered, evaporated to dryness, and reconstituted in 25% acetonitrile/water for analysis.[6]

-

Separation is achieved on an Eclipse XDB C18 column using 0.1% formic acid in water and methanol (B129727) as the mobile phase.[6]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the key signaling pathways disrupted by PU-H71 through the inhibition of Hsp90.

Caption: PU-H71 inhibits Hsp90, leading to the degradation of client oncoproteins and the disruption of key cancer-promoting signaling pathways.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo xenograft study of PU-H71.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 5. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]

PU24FCl: A Foundational Precursor in the Development of the Clinical HSP90 Inhibitor PU-H71

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and activation of a multitude of client proteins. In cancer cells, HSP90 is often overexpressed and is essential for the stability and function of numerous oncoproteins that drive tumor progression and survival. This dependency makes HSP90 an attractive target for cancer therapy. The development of small molecule inhibitors targeting the N-terminal ATP-binding pocket of HSP90 has been a major focus of oncological research.

This technical guide provides a comprehensive overview of PU24FCl, an early-generation purine-scaffold HSP90 inhibitor, and its pivotal role as a precursor in the development of the clinical agent PU-H71 (also known as Zelavespib). While not a direct synthetic precursor, the optimization of this compound through extensive structure-activity relationship (SAR) studies led to the design and synthesis of PU-H71, a more potent and selective inhibitor with a promising clinical profile.[1][2] This document will detail the mechanism of action, comparative efficacy, and key experimental protocols relevant to these compounds for professionals in drug development and cancer research.

From Precursor to Clinical Candidate: A Developmental Relationship

This compound, chemically identified as 2-fluoro-8-((2-chloro-3,4,5,-trimethoxyphenyl)methyl)-9-pentyladenine, was among the first rationally designed purine-based inhibitors of HSP90.[3] It demonstrated potent inhibition of HSP90 in tumor cells and exhibited a wide range of anti-cancer activities.[4][5] Notably, normal cells were found to be 10- to 50-fold more resistant to the cytotoxic effects of this compound, suggesting a degree of tumor selectivity.[4][5]

The development of PU-H71, or 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine, was a result of optimizing the purine (B94841) scaffold of earlier compounds, including this compound, to enhance binding affinity, solubility, and overall therapeutic efficacy.[1][6] A comparison of their chemical structures reveals significant differences, underscoring that PU-H71 is a distinct molecule developed through medicinal chemistry efforts informed by precursors like this compound, rather than a direct synthetic derivative.

Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle

Both this compound and PU-H71 function by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90. This action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of ATP binding locks the chaperone in a conformation that is unable to process and stabilize its client proteins. This disruption leads to the ubiquitination and subsequent degradation of a wide array of oncogenic client proteins by the proteasome. The depletion of these key proteins simultaneously disrupts multiple critical signaling pathways that are essential for cancer cell survival, proliferation, and metastasis.[1][7][8]

Affected Signaling Pathways

The inhibition of HSP90 by PU-H71 leads to the degradation of a broad spectrum of client proteins, thereby impacting several key oncogenic signaling pathways simultaneously. This multi-targeted approach is a key advantage of HSP90 inhibitors in cancer therapy. The major pathways affected include:

-

PI3K/Akt/mTOR Pathway: Crucial for cell survival, proliferation, and growth.

-

Ras/Raf/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: Involved in cytokine signaling and cell growth.

-

EGFR Signaling: A key driver in many epithelial cancers.

Data Presentation: Comparative Efficacy

The optimization of this compound led to the development of PU-H71 with significantly improved potency. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | Cell Growth | Various Cancer Cell Lines | 2 - 7 µM | [9] |

| PU-H71 | HSP90 (in epichaperome) | - | ~50 nM | [1][6] |

| PU-H71 | HSP90 | - | 51 nM | [10] |

| PU-H71 | Cell Growth | MDA-MB-468 (TNBC) | 65 nM | [10] |

| PU-H71 | Cell Growth | MDA-MB-231 (TNBC) | 140 nM | [10] |

| PU-H71 | Cell Growth | HCC-1806 (TNBC) | 87 nM | [10] |

| PU-H71 | Cell Growth | Glioma Cell Lines (sensitive) | 0.1 - 0.5 µM | [11] |

| PU-H71 | Cell Growth | Normal Human Astrocytes | 3.0 µM | [11] |

Experimental Protocols

Western Blot Analysis for HSP90 Client Protein Degradation

This protocol is used to assess the efficacy of HSP90 inhibitors by monitoring the degradation of known HSP90 client proteins (e.g., Akt, Raf-1, HER2) and the induction of Hsp70, a biomarker of HSP90 inhibition.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound or PU-H71

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer system

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Akt, anti-Raf-1, anti-HER2, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the HSP90 inhibitor (e.g., 0.5x, 1x, 5x IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[12]

-

Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[4]

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[13]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing to the loading control.[13]

Competitive Binding Assay to Determine HSP90 Affinity

This assay measures the ability of an unlabeled inhibitor (like this compound or PU-H71) to compete with a labeled ligand for binding to HSP90, allowing for the determination of binding affinity (Ki). A fluorescence polarization (FP) based assay is a common format.

Materials:

-

Purified recombinant HSP90 protein

-

Fluorescently labeled HSP90 ligand (e.g., Cy3B-GM)

-

Assay buffer

-

This compound or PU-H71

-

96-well black plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation: Prepare a serial dilution of the test inhibitor (this compound or PU-H71) in assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, add a constant concentration of purified HSP90 and the fluorescently labeled ligand.[10]

-

Competition: Add the serially diluted unlabeled inhibitor to the wells. Include controls with no unlabeled inhibitor (maximum polarization) and no HSP90 (minimum polarization).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set period (e.g., 24 hours) to allow the binding to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization (FP) in each well using a microplate reader.[10]

-

Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent ligand. The inhibitory constant (Ki) can then be calculated from the EC50 using the Cheng-Prusoff equation.[14]

Conclusion

This compound was a foundational molecule in the development of purine-scaffold HSP90 inhibitors. While it demonstrated promising anti-cancer activity and tumor selectivity, the knowledge gained from its biological characterization and SAR studies was instrumental in the design of PU-H71, a significantly more potent and clinically advanced compound. PU-H71's ability to simultaneously disrupt multiple oncogenic signaling pathways by targeting the HSP90 epichaperome underscores the therapeutic potential of this class of inhibitors. The experimental protocols and comparative data presented in this guide provide a technical framework for researchers and drug development professionals working to further understand and exploit HSP90 inhibition in oncology.

References

- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting wide-range oncogenic transformation via this compound, a specific inhibitor of tumor Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Zelavespib | C18H21IN6O2S | CID 9549213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. support.nanotempertech.com [support.nanotempertech.com]

The Role of PU24FCl in Oncogenic Transformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU24FCl is a purine-scaffold small molecule inhibitor that specifically targets the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone critical for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a compelling target for anti-cancer therapy. This compound and its derivatives, such as PU-H71, exhibit potent anti-tumor activity by inducing the degradation of key Hsp90 client proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key oncogenic signaling pathways, and detailed protocols for its experimental evaluation.

Introduction

Oncogenic transformation is a multistep process characterized by the accumulation of genetic and epigenetic alterations that drive uncontrolled cell proliferation and survival. A key facilitator of this process is the molecular chaperone Heat Shock Protein 90 (Hsp90). Hsp90 plays a crucial role in the conformational maturation and stability of a wide array of client proteins, including kinases, transcription factors, and steroid hormone receptors that are often mutated or overexpressed in cancer. By stabilizing these oncoproteins, Hsp90 enables cancer cells to maintain their malignant phenotype.

This compound is a rationally designed, purine-scaffold inhibitor of Hsp90. It selectively binds to the ATP-binding site in the N-terminus of Hsp90, thereby inhibiting its chaperone function. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. Notably, this compound and its analogs demonstrate a higher affinity for the Hsp90 found in tumor cells compared to that in normal cells, providing a therapeutic window for cancer treatment.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to Hsp90. This disrupts the Hsp90 chaperone cycle, which is essential for the proper folding and activation of its client proteins. The inhibition of Hsp90 function leads to the ubiquitination and subsequent degradation of client proteins by the proteasome. This targeted degradation of oncoproteins is the basis for the anti-cancer effects of this compound.[1]

A key characteristic of this compound and its derivatives is their preferential accumulation in tumor tissues compared to normal tissues.[1] This is attributed to the high-affinity state of Hsp90 in cancer cells, which is part of a multichaperone complex. This tumor-specific accumulation enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.[1]

Data Presentation

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the this compound-related compound, PU-H71, in various cancer cell lines. This data demonstrates the potent anti-proliferative activity of this class of Hsp90 inhibitors.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 65 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 |

| HCC-1806 | Triple-Negative Breast Cancer | 87 |

| SKBr3 | Breast Cancer | 50 |

| MCF7 | Breast Cancer | 60 |

| GSC11 | Glioblastoma | ~100-500 |

| GSC23 | Glioblastoma | ~100-500 |

| GSC20 | Glioblastoma | ~1000-1500 |

| LN229 | Glioblastoma | ~100-500 |

| T98G | Glioblastoma | ~100-500 |

| U251-HF | Glioblastoma | ~100-500 |

Data presented for PU-H71, a close analog and successor to this compound.[3][4]

In Vivo Pharmacokinetics of PU-H71

Pharmacokinetic studies of PU-H71 in a first-in-human clinical trial revealed important characteristics of this class of compounds.

| Parameter | Value (Mean ± SD) |

| Terminal Half-life (T1/2) | 8.4 ± 3.6 hours |

| Time to Maximum Concentration (Tmax) | ~1 hour (end of infusion) |

Data from a first-in-human clinical trial of PU-H71 administered intravenously.[1][5]

In preclinical xenograft models, PU-H71 demonstrated significant accumulation and retention in tumor tissue.[6]

| Time Post-Administration | Tumor Concentration (µg/g) | Estimated Molar Concentration (µM) |

| 6 hours | 10.5 | 20.6 |

| 48 hours | 1.8 | 3.6 |

Data from MDA-MB-468 xenograft mouse model treated with PU-H71.[6]

Hsp90 Client Protein Degradation